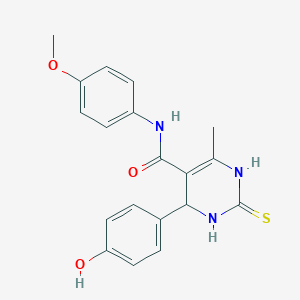
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as DMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMP is a heterocyclic compound that contains a pyrazolone ring and a dithiane ring. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
Wirkmechanismus
The exact mechanism of action of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, studies have suggested that 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may exert its biological activities by modulating various signaling pathways. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to activate the AMPK signaling pathway, which is involved in the regulation of cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can induce apoptosis in cancer cells by activating the caspase cascade. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to inhibit the expression of VEGF, which is a key regulator of angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its relatively simple synthesis method. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized using readily available starting materials and standard laboratory techniques. Another advantage of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is its broad range of biological activities, which make it a potential candidate for various scientific research applications.
However, there are also limitations associated with the use of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research on 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is to investigate the potential of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its potential side effects. Another potential direction is to explore the use of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in combination with other drugs or therapies to enhance its efficacy. Finally, the development of novel analogs of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with improved solubility and potency could also be an exciting avenue for future research.
Synthesemethoden
The synthesis of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 2,4-pentanedione with 1,3-dithiane in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to form 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit various biological activities that make it a potential candidate for scientific research. One of the most significant applications of 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is in the field of cancer research. Studies have shown that 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to exhibit anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases. 4-(1,3-Dithian-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to be effective in reducing inflammation in animal models of rheumatoid arthritis and colitis.
Eigenschaften
Molekularformel |
C14H14N2OS2 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
4-(1,3-dithian-2-ylidene)-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C14H14N2OS2/c1-10-12(14-18-8-5-9-19-14)13(17)16(15-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
InChI-Schlüssel |
GFFBAHGKYOTDCD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=C2SCCCS2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=O)C1=C2SCCCS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)
![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)

![2-(Biphenyl-4-yl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B243093.png)
![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)
![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)
![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)
![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)